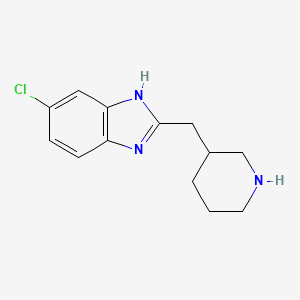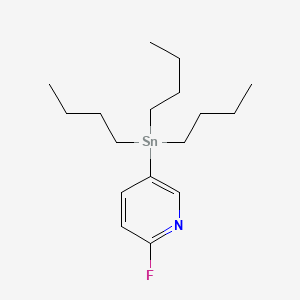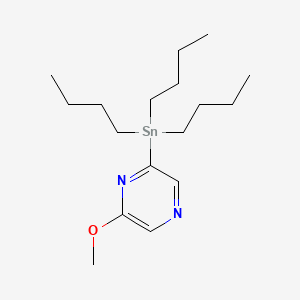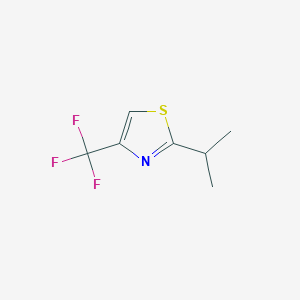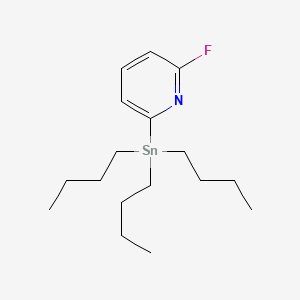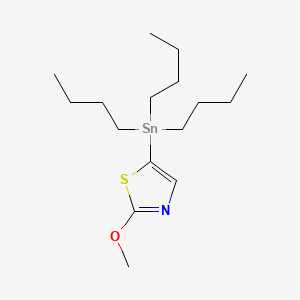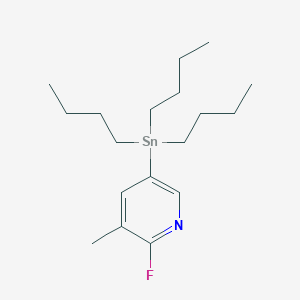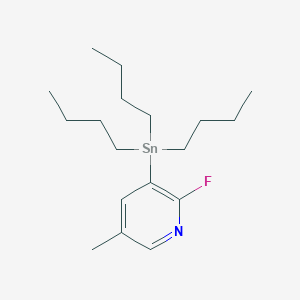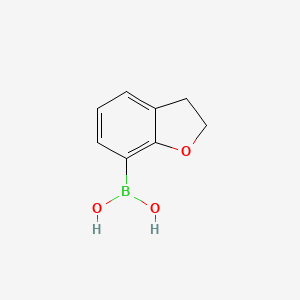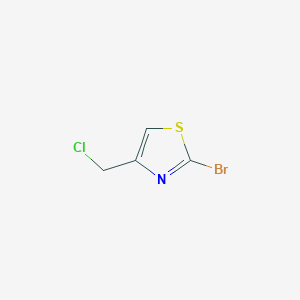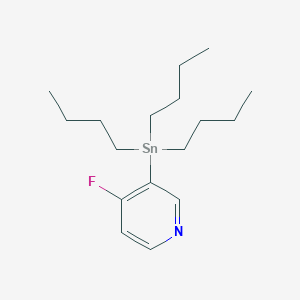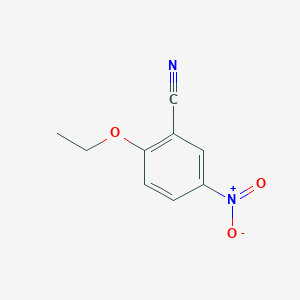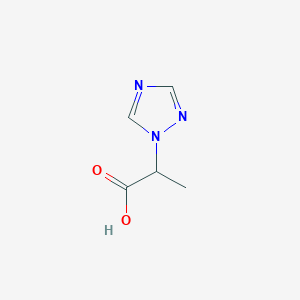
2-(1H-1,2,4-Triazol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-1,2,4-Triazol-1-yl)propanoic acid, also known as α-Hydroxy-1H-1,2,4-triazole-1-propanoic acid, is a chemical compound with the empirical formula C5H7N3O3 . It has a molecular weight of 157.13 .
Molecular Structure Analysis
The molecular structure of 2-(1H-1,2,4-Triazol-1-yl)propanoic acid consists of a propanoic acid group attached to a 1,2,4-triazole ring . The InChI code for this compound is 1S/C5H7N3O2/c1-4(5(9)10)8-3-6-2-7-8/h2-4H,1H3,(H,9,10) .Physical And Chemical Properties Analysis
2-(1H-1,2,4-Triazol-1-yl)propanoic acid is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Anticancer Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : 1,2,4-triazole derivatives, including 2-(1H-1,2,4-Triazol-1-yl)propanoic acid, have been synthesized and evaluated as potential anticancer agents . These compounds were tested against three human cancer cell lines: MCF-7, Hela, and A549 .
- Methods of Application : The compounds were synthesized and their structures confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . Their cytotoxic activities were evaluated using the MTT assay .
- Results : Compounds 7d, 7e, 10a, and 10d showed promising cytotoxic activity lower than 12 μM against the Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
Anti-inflammatory, Antibacterial, and Anthelmintic Activity
- Scientific Field : Pharmacology
- Application Summary : New 1,2,4-triazole derivatives containing a propanoic acid moiety were synthesized and investigated for their anti-inflammatory, antibacterial, and anthelmintic activity .
- Methods of Application : The compounds were obtained in reactions of amidrazones with succinic anhydride . Their structures were confirmed by proton and carbon nuclear magnetic resonance (1H NMR, 13C NMR), as well as high-resolution mass spectra (HRMS) . Their biological activities were evaluated in peripheral blood mononuclear cells culture .
- Results : Despite the lack of toxicity, compounds 3a – 3g significantly reduced the level of TNF-α . Derivatives 3a, 3c, and 3e also decreased the release of IFN-γ .
Agrochemicals, Photostabilizers, Dyes, and Anticorrosives
- Scientific Field : Industrial Chemistry
- Application Summary : The 1,4-disubstituted 1H-1,2,3-triazoles, which can be synthesized from 1,2,4-triazole derivatives, have important applications as agrochemicals, photostabilizers, dyes, or anticorrosives .
- Methods of Application : The specific methods of application vary depending on the specific use case, but generally involve the incorporation of the 1,2,4-triazole derivative into the relevant product or material .
- Results : The use of these compounds in these applications can enhance the performance of the product or material, such as improving the effectiveness of an agrochemical or the stability of a dye .
Drug Discovery and Organic Synthesis
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : Even though 1,2,3-triazoles are absent in nature, they have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
- Methods of Application : The specific methods of application vary depending on the specific use case, but generally involve the synthesis of the 1,2,4-triazole derivative and its incorporation into the relevant chemical or biological system .
- Results : The use of these compounds in these applications can enhance the performance of the system, such as improving the efficacy of a drug or the efficiency of a chemical reaction .
Antimicrobial Agents
- Scientific Field : Microbiology
- Application Summary : 1,2,4-Triazole core has been incorporated into a wide variety of therapeutically interesting drug candidates including antibacterial agents .
- Methods of Application : The specific methods of application vary depending on the specific use case, but generally involve the synthesis of the 1,2,4-triazole derivative and its incorporation into the relevant chemical or biological system .
- Results : The use of these compounds in these applications can enhance the performance of the system, such as improving the efficacy of an antibacterial agent .
Central Nervous System Stimulants
- Scientific Field : Neuroscience
- Application Summary : 1,2,4-Triazole derivatives have been used as central nervous system stimulants .
- Methods of Application : The specific methods of application vary depending on the specific use case, but generally involve the synthesis of the 1,2,4-triazole derivative and its incorporation into the relevant chemical or biological system .
- Results : The use of these compounds in these applications can enhance the performance of the system, such as improving the efficacy of a central nervous system stimulant .
Propriétés
IUPAC Name |
2-(1,2,4-triazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-4(5(9)10)8-3-6-2-7-8/h2-4H,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRELDOABWMTCKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=NC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588464 |
Source


|
| Record name | 2-(1H-1,2,4-Triazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,2,4-Triazol-1-yl)propanoic acid | |
CAS RN |
901586-50-3 |
Source


|
| Record name | 2-(1H-1,2,4-Triazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

